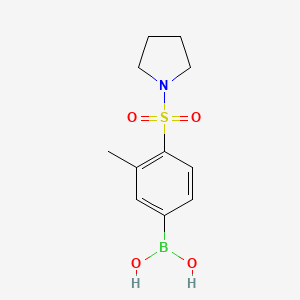

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid is a chemical compound with the CAS Number: 2377608-95-0 . It has a molecular weight of 269.13 . The compound is solid in physical form and is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 269.13 .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Compounds

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. Research has demonstrated its use in creating 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization processes. These heterocyclic compounds are crucial in developing pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities (Benetti et al., 2002).

Materials Science

In materials science, derivatives of phenylboronic acids, including 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid, have been used to synthesize novel polymers. These polymers exhibit unique properties, such as high thermal stability and solubility in organic solvents, making them suitable for various applications, including flexible electronics, coatings, and high-performance materials (Liu et al., 2013).

Medicinal Chemistry

In medicinal chemistry, the compound has facilitated the synthesis of sulfonamide derivatives with antimicrobial activity. These derivatives have shown effectiveness against a range of bacterial and fungal pathogens, highlighting the potential of phenylboronic acid derivatives in developing new antimicrobial agents (Zareef et al., 2008).

Carbohydrate Chemistry

Additionally, phenylboronic acids play a significant role in carbohydrate chemistry. They form cyclic esters with diols, which can be used to synthesize specifically substituted or oxidized sugar derivatives. This application is crucial for creating complex glycoconjugates used in biological studies and drug development (Ferrier, 1972).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that boronic acids are commonly used in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Compounds containing a pyrrolidine ring have been reported to influence various biological activities, depending on their structure–activity relationship .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It’s known that the storage temperature for this compound is recommended to be in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

(3-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c1-9-8-10(12(14)15)4-5-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLWKERKNBTROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

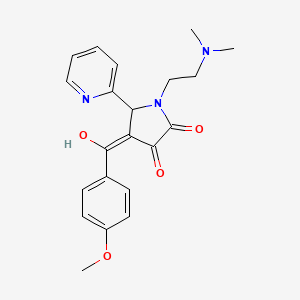

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B2815544.png)

![4-[(3-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2815548.png)

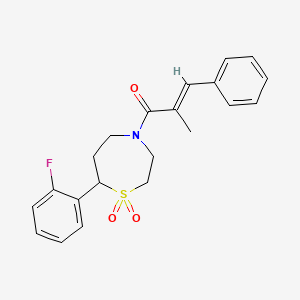

![(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2815551.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine](/img/structure/B2815553.png)

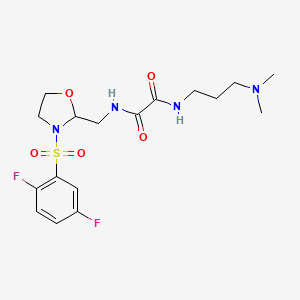

![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2815555.png)

![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)